Penthiopyrad

Descripción general

Descripción

Penthiopyrad is an active ingredient in fungicides created and developed by Mitsui Chemicals Crop & Life Solutions . It has an excellent effect on a wide range of diseases such as powdery mildew, gray mold, sclerotium rot, and other diseases for vegetables and blossom blight, powdery mildew, gray mold, and black spot for fruits . It is also effective on existing drug-resistant fungi .

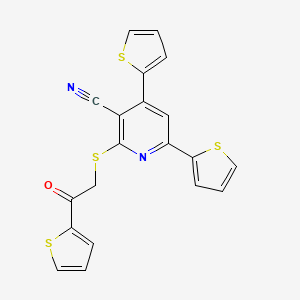

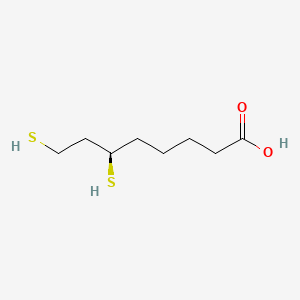

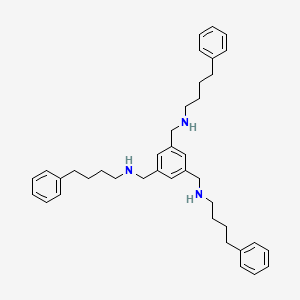

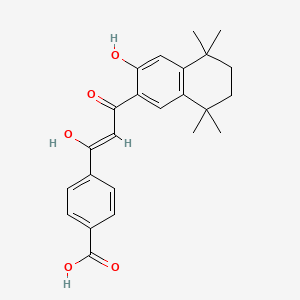

Synthesis Analysis

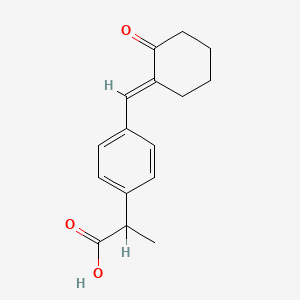

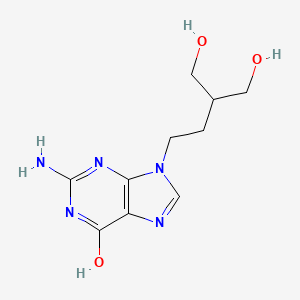

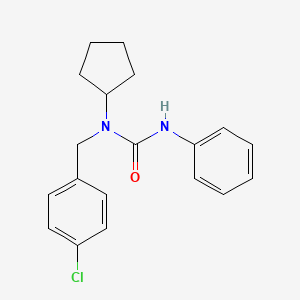

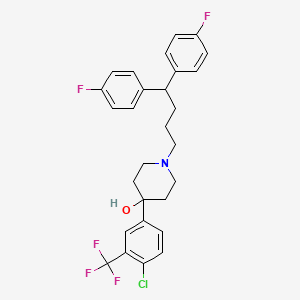

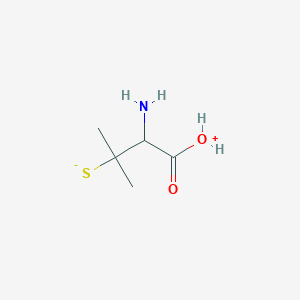

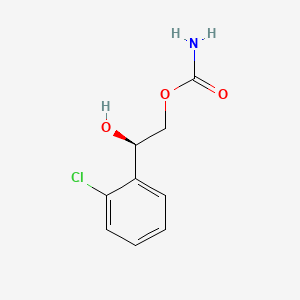

The chemical structure of carboxamide, which is a part of Penthiopyrad, can be divided into two moieties: carboxylic acid moiety and amine moiety. Structural modification of carboxamides was carried out separating carboxylic acid moiety and amine moiety .

Molecular Structure Analysis

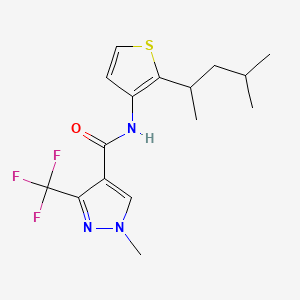

Penthiopyrad has a molecular formula of C16H20F3N3OS . The IUPAC name for Penthiopyrad is 1-methyl-N-[2-(4-methylpentan-2-yl)thiophen-3-yl]-3-(trifluoromethyl)pyrazole-4-carboxamide .

Chemical Reactions Analysis

Penthiopyrad is a novel succinate dehydrogenase inhibitor . A liquid chromatography with tandem mass spectrometry method was developed and applied for the investigation of penthiopyrad photolysation and hydrolysation in different aqueous solutions .

Physical And Chemical Properties Analysis

Penthiopyrad has a melting point of 381.9 K (108.7 °C) . The molecular weight of Penthiopyrad is 359.4 g/mol .

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Food Safety and Pesticide Residue Analysis .

Summary of the Application

Penthiopyrad is used in the agricultural industry as a fungicide. Its residues can be found in crops, posing a potential risk to consumer health . Therefore, it’s crucial to study the dissipation, residue, and dietary intake risk of Penthiopyrad in food crops .

Methods of Application or Experimental Procedures

A field trial was conducted to illustrate the dissipation and residue and assess the dietary intake risk of Penthiopyrad in eggplants . The distribution was further estimated after different household processing methods .

Results or Outcomes

Penthiopyrad dissipated quickly in eggplants, with half-lives of 1.85–2.56 days . The final residue data indicated that following the recommended spraying method, Penthiopyrad would not threaten human health . Risk quotient results (<<100%) also demonstrated that the dietary intake risk of Penthiopyrad in eggplants for Chinese consumers could be negligible .

Application in Vegetable Processing

Specific Scientific Field

This application falls under the field of Food Processing and Health Hazard Evaluation .

Summary of the Application

Different processing methods can remove pesticide residues from vegetables and protect human health . In this study, the Penthiopyrad removal efficiency of soaking and peeling from tomatoes and cucumbers was evaluated under different conditions .

Methods of Application or Experimental Procedures

The study evaluated the Penthiopyrad removal efficiency of soaking and peeling from tomatoes and cucumbers under different conditions . Among different soaking methods, heated water soaking and water soaking with additives (NaCl, acetic acid, and surfactant) presented a more effective reduction ability than other treatments .

Results or Outcomes

Heated water soaking and water soaking with additives (NaCl, acetic acid, and surfactant) presented a more effective reduction ability than other treatments . Peeling can remove approximately 90% of Penthiopyrad from contaminated tomato and cucumber samples . Health risk assessment data suggests that tomatoes and cucumbers are safer for consumers after soaking and peeling .

Application in Cereal Crop Protection

Specific Scientific Field

This application falls under the field of Agricultural Science and Crop Protection .

Summary of the Application

Penthiopyrad is used as a fungicide on cereal crops. It has high activity against wheat Septoria diseases, rust, and snow mold . It’s also used on turf grass, where it has high activity against brown patch, dollar spot, fairy rings, anthracnose, and snow mold .

Methods of Application or Experimental Procedures

Penthiopyrad is applied to the crops as a spray. The specific dosage and frequency of application can vary depending on the specific disease being targeted .

Results or Outcomes

The application of Penthiopyrad has been found to effectively control various diseases in cereal crops and turf grass, improving the health and yield of the crops .

Application in Fruit and Vegetable Crop Protection

Specific Scientific Field

This application falls under the field of Agricultural Science and Crop Protection .

Summary of the Application

Penthiopyrad is used as a fungicide on various fruit and vegetable crops, including pome fruit, tomato, aubergines, cucurbits, cucumbers, and courgettes .

Methods of Application or Experimental Procedures

Penthiopyrad is applied to the crops as a spray. The specific dosage and frequency of application can vary depending on the specific disease being targeted .

Results or Outcomes

The application of Penthiopyrad has been found to effectively control various diseases in fruit and vegetable crops, improving the health and yield of the crops .

Application in Inhibiting Spore Germination

Specific Scientific Field

This application falls under the field of Mycology and Plant Pathology .

Summary of the Application

Penthiopyrad has been found to show strong inhibitory activity against spore germination in various plant pathogens . This makes it an effective tool in controlling the spread of diseases in crops.

Methods of Application or Experimental Procedures

Penthiopyrad is applied to the crops as a spray. The specific dosage and frequency of application can vary depending on the specific disease being targeted .

Results or Outcomes

The application of Penthiopyrad has been found to effectively inhibit spore germination in various plant pathogens, thereby controlling the spread of diseases in crops .

Application in Controlling Diseases in Pome Fruit

Specific Scientific Field

This application falls under the field of Agricultural Science and Crop Protection .

Summary of the Application

Penthiopyrad is used as a fungicide on pome fruit. It’s effective in controlling various diseases that affect these types of fruits .

Methods of Application or Experimental Procedures

Penthiopyrad is applied to the crops as a spray. The specific dosage and frequency of application can vary depending on the specific disease being targeted .

Results or Outcomes

The application of Penthiopyrad has been found to effectively control various diseases in pome fruit, improving the health and yield of the crops .

Safety And Hazards

Penthiopyrad should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

1-methyl-N-[2-(4-methylpentan-2-yl)thiophen-3-yl]-3-(trifluoromethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3OS/c1-9(2)7-10(3)13-12(5-6-24-13)20-15(23)11-8-22(4)21-14(11)16(17,18)19/h5-6,8-10H,7H2,1-4H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFIDZXUXFLSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)C1=C(C=CS1)NC(=O)C2=CN(N=C2C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058005 | |

| Record name | Penthiopyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Penthiopyrad | |

CAS RN |

183675-82-3 | |

| Record name | Penthiopyrad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183675-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penthiopyrad [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183675823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penthiopyrad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-4-carboxamide, N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTHIOPYRAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAT7900E5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

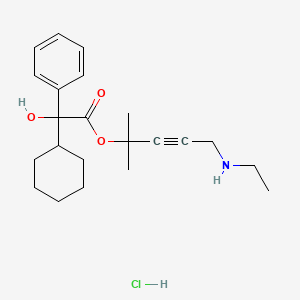

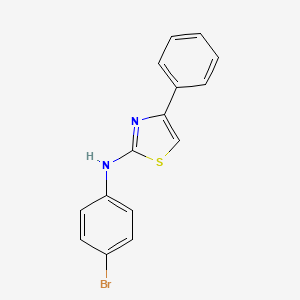

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.